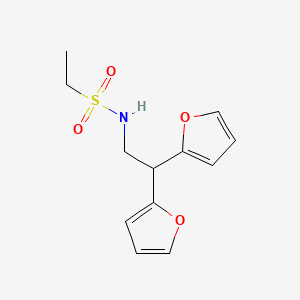

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide

Description

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide is a sulfonamide derivative characterized by a central ethanesulfonamide backbone substituted with a 2,2-di(furan-2-yl)ethyl group. The furan rings introduce aromatic and electron-rich properties, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-18(14,15)13-9-10(11-5-3-7-16-11)12-6-4-8-17-12/h3-8,10,13H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQUYTZMPHXSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide typically involves the reaction of 2,2-di(furan-2-yl)ethanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the furan rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated furans.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The furan rings can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Functional Analogues

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide (3a)

- Molecular Formula: C₁₄H₁₇NO₃S (inferred from ).

- Key Differences :

- Single furan substituent vs. two furans in the target compound.

- Tosyl (4-methylbenzenesulfonyl) group instead of ethanesulfonamide.

- Reactivity: Used in vanadium-catalyzed aza-Achmatowicz rearrangements to yield cis-dihydropyridinones (76% yield), highlighting the influence of the furan ring on stereochemical outcomes .

N-(2-ethoxyphenyl)ethanesulfonamide

- Molecular Formula: C₁₀H₁₅NO₃S ().

- Key Differences :

- Ethoxy-phenyl substituent instead of di-furan-ethyl.

- Smaller molecular weight (229.3 g/mol vs. ~343.4 g/mol for the target compound).

- Applications: Not explicitly stated, but ethoxy groups are common in bioactive molecules for enhanced lipophilicity .

N,N′-(Ethane-1,2-diyl)dibenzenesulfonamide

- Molecular Formula : C₁₄H₁₆N₂O₄S₂ ().

- Key Differences :

- Dual benzenesulfonamide groups linked by an ethylene chain.

- Lacks furan rings but shares the sulfonamide-ethylene motif.

N-[4’-cyano-biphenyl-3-yl]-N-(3-pyridinylmethyl)-ethanesulfonamide hydrochloride (CBiPES)

- Molecular Formula : C₂₁H₂₀ClN₃O₂S ().

- Key Differences: Incorporates cyano-biphenyl and pyridinylmethyl groups. Charged hydrochloride salt vs. neutral target compound.

- Applications : Acts as a positive allosteric modulator of metabotropic glutamate receptors, indicating sulfonamide versatility in CNS drug design .

Comparative Data Table

Key Insights from Structural Comparisons

Furan vs.

Ethanesulfonamide Core : Shared with CBiPES and N-(2-ethoxyphenyl)ethanesulfonamide, this group is critical for sulfonamide-based bioactivity, such as enzyme inhibition or receptor modulation .

Steric and Electronic Effects : The 2,2-di(furan-2-yl)ethyl group introduces steric bulk, which may reduce solubility but increase selectivity in drug-receptor interactions compared to smaller analogs like N-(2-ethoxyphenyl)ethanesulfonamide .

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential bioactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in various fields such as pharmacology and materials science.

Chemical Structure and Properties

This compound features two furan rings attached to an ethanesulfonamide moiety. The presence of furan derivatives is significant as they are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The compound's structure contributes to its interaction with various biological targets, influencing its therapeutic efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : Furan derivatives can interact with multiple biological targets, leading to alterations in cellular processes. This interaction often results in the modulation of signaling pathways involved in cell proliferation and apoptosis.

-

Biochemical Pathways : The compound has been shown to impact various biochemical pathways, which may include:

- Antioxidant Activity : Furan compounds often exhibit antioxidant properties that help mitigate oxidative stress in cells.

- Enzyme Inhibition : Certain studies indicate that furan derivatives can inhibit enzymes such as tyrosinase, which is involved in melanin production and has implications for skin disorders and pigmentation.

- Cellular Effects : Research has demonstrated that compounds with furan moieties can induce apoptosis in cancer cells through different pathways, enhancing their potential as anticancer agents.

Anticancer Activity

A study evaluating the antiproliferative effects of various furan-containing compounds found that those similar to this compound exhibited significant activity against several cancer cell lines, including lung (A549), colon (HCT116), and breast (MDA-MB-231) cancer cells. The results indicated that these compounds could effectively inhibit cell growth at nanomolar concentrations.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 0.5 |

| This compound | HCT116 | 0.3 |

| This compound | MDA-MB-231 | 0.4 |

Antimicrobial Properties

Additionally, the compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Study on Antiproliferative Activity : In a comparative study involving multiple furan derivatives, this compound showed promising results against several cancer types. The study utilized the sulforhodamine B (SRB) assay to determine cell viability post-treatment.

- Findings : The compound demonstrated a dose-dependent decrease in cell viability across all tested lines, suggesting its potential utility in cancer therapy.

-

Tyrosinase Inhibition Study : Another investigation focused on the ability of furan derivatives to inhibit tyrosinase activity. The study revealed that compounds structurally similar to this compound could significantly reduce enzyme activity compared to standard inhibitors.

- Results : The best-performing compounds had IC50 values significantly lower than those of traditional inhibitors like kojic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.